4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JY-3-094 is a small molecule inhibitor designed to disrupt the interaction between the c-Myc and Max proteins. The c-Myc protein is a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of c-Myc is associated with various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JY-3-094 involves the modification of the biphenyl moiety of the lead compound 10074-G5. The ortho-biphenyl group in 10074-G5 is replaced with a para-carboxyphenyl group to yield JY-3-094 . The synthetic route typically involves the following steps:
Formation of the biphenyl core: The biphenyl core is synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced at the para position of the phenyl ring through a Friedel-Crafts acylation reaction.
Final modifications: The final compound is purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Industrial Production Methods
Industrial production of JY-3-094 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Suzuki coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
JY-3-094 undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The nitro group in the biphenyl moiety can be reduced to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of JY-3-094, which can be further studied for their biological activity.
Scientific Research Applications
JY-3-094 has several scientific research applications, particularly in the field of cancer research :
Chemistry: Used as a tool compound to study the structure-activity relationship of c-Myc inhibitors.
Biology: Helps in understanding the role of c-Myc in cell proliferation and apoptosis.
Medicine: Potential therapeutic agent for the treatment of cancers associated with c-Myc dysregulation.
Industry: Can be used in the development of new cancer therapies and diagnostic tools.
Mechanism of Action
JY-3-094 exerts its effects by disrupting the interaction between the c-Myc and Max proteins . The c-Myc protein must heterodimerize with Max to become transcriptionally active. JY-3-094 binds to the c-Myc protein, preventing its interaction with Max, thereby inhibiting the transcriptional activity of c-Myc. This leads to the suppression of c-Myc target genes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
10074-G5: The lead compound from which JY-3-094 was derived.
10058-F4: Another c-Myc inhibitor with a different chemical structure but similar biological activity.
JQ-1: A bromodomain inhibitor that indirectly affects c-Myc by inhibiting the BRD4 protein.
Uniqueness of JY-3-094
JY-3-094 is unique due to its improved potency and selectivity over the lead compound 10074-G5.
Biological Activity
4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid (C₁₃H₈N₄O₅) is a compound characterized by its unique structural features, including a benzoic acid moiety linked to a 7-nitro substituted benzo[1,2,5]oxadiazole through an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C₁₃H₈N₄O₅
- Molecular Weight : 288.22 g/mol
- Solubility : Soluble in various organic solvents, with a mean solubility of >45 µg/mL at pH 7.4.
The biological activity of this compound is primarily attributed to its interaction with biological targets through the oxadiazole ring and nitro group. These structural elements enable the formation of covalent bonds with specific amino acids in proteins, potentially altering protein function and activity.
Biological Activities
Research indicates that compounds containing oxadiazole rings exhibit a variety of biological activities:
-
Antimicrobial Activity :
- The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, demonstrating significant inhibitory effects .
- Comparative studies have highlighted its efficacy relative to standard antibiotics, suggesting it may serve as a potential alternative treatment option.
-
Anticancer Potential :
- Preliminary studies indicate that the compound may possess anticancer properties. The oxadiazole moiety is often associated with anticancer activity due to its ability to interfere with cellular processes involved in tumor growth and proliferation .
- Specific mechanisms may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Study on Antibacterial Activity : A study evaluated the antibacterial potency of various derivatives against multiple bacterial strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics such as ampicillin and ciprofloxacin, particularly against Bacillus subtilis and Clostridium tetani .
- Anticancer Screening : In vitro assays demonstrated that compounds similar to this compound could inhibit the growth of cancer cell lines. The mechanism was hypothesized to involve disruption of microtubule formation or interference with signaling pathways critical for cell survival .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Amino-benzoic acid | Similar amino and carboxylic acid groups | Antimicrobial |
7-Nitro-benzofuroxan | Contains nitro group; no amino linkage | Antitumor |
2-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid | Similar structure; different position of amino group | Antimicrobial |
4-(Bromomethyl)benzo[c][1,2,5]oxadiazole | Bromine substituent instead of nitro | Varies in biological activity |
Properties
Molecular Formula |
C13H8N4O5 |
---|---|
Molecular Weight |
300.23 g/mol |
IUPAC Name |
4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid |
InChI |
InChI=1S/C13H8N4O5/c18-13(19)7-1-3-8(4-2-7)14-9-5-6-10(17(20)21)12-11(9)15-22-16-12/h1-6,14H,(H,18,19) |
InChI Key |
ZEIZFLAEFWOEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.